molecular formula C14H14ClNO2 B14017133 2-sec-Butylamino-3-chloro-1,4-naphthoquinone CAS No. 22272-32-8

2-sec-Butylamino-3-chloro-1,4-naphthoquinone

Cat. No.: B14017133
CAS No.: 22272-32-8
M. Wt: 263.72 g/mol
InChI Key: HDXVNLIHACWOKE-UHFFFAOYSA-N
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Description

2-sec-Butylamino-3-chloro-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications This compound is characterized by the presence of a sec-butylamino group and a chlorine atom attached to the naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butylamino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with sec-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-sec-Butylamino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-sec-Butylamino-3-chloro-1,4-naphthoquinone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-sec-Butylamino-3-chloro-1,4-naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound effective against cancer cells and microorganisms. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-chloro-1,4-naphthoquinone: Similar structure but with an amino group instead of a sec-butylamino group.

    2-methylamino-3-chloro-1,4-naphthoquinone: Similar structure but with a methylamino group.

    2-ethylamino-3-chloro-1,4-naphthoquinone: Similar structure but with an ethylamino group.

Uniqueness

2-sec-Butylamino-3-chloro-1,4-naphthoquinone is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties.

Properties

CAS No.

22272-32-8

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-(butan-2-ylamino)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C14H14ClNO2/c1-3-8(2)16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-8,16H,3H2,1-2H3

InChI Key

HDXVNLIHACWOKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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